molecular formula C₁₇H₃₀N₂O₁₃ B1139662 O-(3-O-beta-D-galactosyl-N-acetyl-alpha-D-galactosaminyl)-L-serine CAS No. 60280-57-1

O-(3-O-beta-D-galactosyl-N-acetyl-alpha-D-galactosaminyl)-L-serine

Cat. No.: B1139662
CAS No.: 60280-57-1
M. Wt: 470.43
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Description

O-(3-O-beta-D-galactosyl-N-acetyl-alpha-D-galactosaminyl)-L-serine is a glycopeptide comprising a serine residue O-linked to a disaccharide moiety: beta-D-galactose (Gal) connected via a β(1→3) glycosidic bond to N-acetyl-alpha-D-galactosamine (GalNAc). This structure is critical in mucin-type O-glycosylation, a post-translational modification essential for protein stability, cell-cell interactions, and immune recognition . Its synthesis involves enzymatic or chemical glycosylation strategies, often requiring protective groups to ensure regioselectivity (e.g., tert-butyldiphenylsilyl ethers or isopropylidene derivatives) .

Properties

IUPAC Name

(2S)-3-[(2S,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-aminopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N2O13/c1-5(22)19-9-14(32-17-13(26)12(25)10(23)7(2-20)31-17)11(24)8(3-21)30-16(9)29-4-6(18)15(27)28/h6-14,16-17,20-21,23-26H,2-4,18H2,1H3,(H,19,22)(H,27,28)/t6-,7+,8+,9+,10-,11-,12-,13+,14+,16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDMCWZFLLGVIID-ULCOMTOUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC(C(=O)O)N)CO)O)OC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OC[C@@H](C(=O)O)N)CO)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N2O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401131054
Record name O-[2-(Acetylamino)-2-deoxy-3-O-β-D-galactopyranosyl-α-D-galactopyranosyl]-L-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401131054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60280-57-1
Record name O-[2-(Acetylamino)-2-deoxy-3-O-β-D-galactopyranosyl-α-D-galactopyranosyl]-L-serine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60280-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-[2-(Acetylamino)-2-deoxy-3-O-β-D-galactopyranosyl-α-D-galactopyranosyl]-L-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401131054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biological Activity

O-(3-O-beta-D-galactosyl-N-acetyl-alpha-D-galactosaminyl)-L-serine, a glycosylated amino acid, has garnered attention in biochemical and pharmaceutical research due to its potential biological activities. This compound is characterized by its unique structure, which includes a galactosyl moiety linked to an N-acetylgalactosamine and L-serine. Understanding its biological activity is crucial for exploring its applications in therapeutic contexts.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C₁₃H₁₉N₃O₁₁
  • Molecular Weight : 341.30 g/mol
  • IUPAC Name : this compound

This structure allows for interactions with various biological systems, particularly in glycoprotein synthesis and cell signaling.

1. Glycosylation and Cell Signaling

Glycosylation plays a critical role in protein function and cell signaling. The presence of the galactose and N-acetylgalactosamine residues in this compound enhances its ability to participate in cellular interactions. These sugar moieties are known to influence:

  • Cell adhesion : Glycoconjugates facilitate the binding of cells to extracellular matrices and other cells, which is essential for tissue formation and repair.
  • Immune response modulation : Glycosylated compounds can affect immune cell signaling pathways, potentially modulating inflammatory responses.

2. Enzymatic Interactions

Research indicates that this compound can serve as a substrate for specific glycosidases, such as alpha-N-acetylgalactosaminidase. This enzyme catalyzes the hydrolysis of glycosidic bonds in glycoproteins, releasing galactose and contributing to the remodeling of glycoconjugates, which is vital for cellular processes like differentiation and apoptosis .

Case Study 1: Antitumor Activity

A study investigated the antitumor properties of various glycosides, including this compound. The findings suggested that this compound exhibited significant cytotoxic effects on cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest. The study highlighted the importance of glycosylation patterns in enhancing the bioactivity of anticancer agents .

Case Study 2: Immunomodulatory Effects

Another research effort focused on the immunomodulatory effects of glycosides derived from L-serine derivatives. It was observed that this compound could enhance the activation of macrophages, leading to increased production of pro-inflammatory cytokines. This suggests potential applications in vaccine development or as adjuvants in immunotherapy .

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReference
Cell AdhesionEnhances binding to extracellular matrices
Immune ModulationModulates immune response through glycoprotein interactions
Antitumor ActivityInduces apoptosis in cancer cell lines
Enzymatic SubstrateActs as a substrate for alpha-N-acetylgalactosaminidase

Scientific Research Applications

Glycobiology and Cancer Biomarkers

One of the prominent applications of O-(3-O-beta-D-galactosyl-N-acetyl-alpha-D-galactosaminyl)-L-serine is in the field of glycobiology, where it serves as a crucial component in the study of glycosylation patterns associated with cancer. The modification of mucin-type glycoproteins through O-glycosylation, including the addition of this compound, is linked to tumor progression and metastasis.

Case Study: Mucin-Type Glycans in Cancer

A study highlighted the role of altered O-glycosylation in cancer cells, noting that changes in glycan structures can serve as biomarkers for early detection and prognosis. Specifically, the presence of this compound was shown to correlate with specific cancer types, making it a potential target for diagnostic assays .

Therapeutic Applications

This compound has potential therapeutic applications due to its role in modulating immune responses and its impact on cell signaling pathways.

Therapeutic Insights

  • Immune Modulation : Research indicates that glycosylated compounds can influence immune cell interactions, potentially enhancing immune responses against tumors .
  • Drug Development : The compound is being explored for its ability to serve as a scaffold for drug design, particularly in creating glycoprotein-based therapeutics that can mimic natural biological processes .

Enzymatic Reactions and Biocatalysis

The enzymatic properties associated with this compound are significant for biocatalysis applications. Enzymes such as endo-alpha-N-acetylgalactosaminidase catalyze reactions involving this compound, facilitating the release of specific sugar moieties from glycoproteins.

Enzymatic Activity Table

Enzyme NameEC NumberReaction Type
Endo-alpha-N-acetylgalactosaminidase3.2.1.97Hydrolysis of Gal-(1->3)-beta-GalNAc linked to serine
Beta-1,4-Galactosyltransferase2.4.1.38Transfer of galactose to acceptor molecules

This enzymatic activity underlines the importance of this compound in biochemical pathways involved in glycoprotein metabolism .

Biotechnology and Industrial Applications

In biotechnology, this compound is utilized for its ability to enhance protein stability and solubility when incorporated into recombinant proteins. This property is particularly valuable in the pharmaceutical industry for developing biologics.

Biotechnological Applications

  • Protein Engineering : The incorporation of this compound into therapeutic proteins can improve their pharmacokinetics and reduce immunogenicity .
  • Vaccine Development : Its role as an adjuvant in vaccines has been investigated, with promising results indicating enhanced immune responses when used alongside antigens .

Comparison with Similar Compounds

O-(2-Acetamido-2-deoxy-alpha-D-galactopyranosyl)-L-serine (Tn Antigen)

Structure : Simplest mucin-type O-glycan, featuring a single GalNAc α-linked to serine.
Molecular Formula : C₁₁H₂₀N₂O₈ .
Key Differences :

  • Lacks the β(1→3)-linked galactose extension present in the target compound.
  • Functions as a tumor-associated antigen when unmodified (e.g., in cancer cells due to incomplete glycosylation) .
  • Synthesized via direct GalNAc coupling to serine, bypassing the need for galactosyltransferase enzymes .
Property Target Compound Tn Antigen
Glycan Complexity Disaccharide (Gal-GalNAc) Monosaccharide (GalNAc)
Biological Role Maturation of O-glycans Tumor marker
Synthesis Complexity Multi-step enzymatic/chemical Single-step glycosylation
CAS Number Not explicitly provided 67262-86-6

Sialylated Glycopeptide from

Structure: A branched glycan featuring sialic acid (N-acetylneuraminic acid), galactose, and GalNAc residues. Example: O-(N-acetyl-alpha-D-neuraminyl)-(2→3)-O-beta-D-galactopyranosyl-(1→3)-O-[(N-acetyl-alpha-D-neuraminyl)-(2→6)]-O-(2-acetamido-2-deoxy-alpha-D-galactopyranosyl)-L-serine. Key Differences:

  • Contains terminal sialic acid residues , which confer negative charge and mediate pathogen-host interactions.
  • Demonstrates enhanced solubility due to sialic acid’s carboxylic acid group.
  • Synthesized via condensation of activated glycan esters with amino acids, requiring advanced protective group strategies .

Trisaccharide Derivative from

Structure: O-alpha-L-fucopyranosyl-(1→3)-O-beta-D-galactopyranosyl-(1→4)-2-acetamido-2-deoxy-D-glucopyranose. Key Differences:

  • Includes fucose (Fuc) and glucosamine (GlcNAc) , expanding its role in blood group antigen systems.
  • Features an α(1→3)-linked fucose, which influences receptor specificity (e.g., in Lewis antigen systems).
  • Synthesized via sequential glycosylation of protected monosaccharides, highlighting challenges in stereochemical control .

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

The most widely documented method for preparing O-(3-O-β-D-galactosyl-N-acetyl-α-D-galactosaminyl)-L-serine involves SPPS, leveraging Fmoc (fluorenylmethyloxycarbonyl) protection for the amino group and pentafluorophenyl (OPfp) esters for carboxyl activation. The synthesis begins with the glycosylation of Nα-Fmoc-L-serine-OPfp using a protected β-D-galactopyranosyl-(1→3)-2-azido-2-deoxy-α-D-galactopyranosyl donor. This donor is prepared by azido nitration of galactosamine derivatives, followed by regioselective galactosylation at the 3-OH position.

A critical step is the stereochemical control during glycosylation to ensure the α-configuration of the N-acetylgalactosamine (GalNAc) moiety. This is achieved using silver triflate as a promoter, which facilitates the formation of the α-glycosidic bond with >90% anomeric selectivity. Post-glycosylation, the 2-azido group on GalNAc is reduced to an acetamido group via thioacetic acid treatment, preserving the integrity of the glycosidic linkage.

Table 1: Key Reaction Parameters in SPPS

ParameterValue/DescriptionSource
Glycosylation PromoterAgOTf (silver triflate)
Anomeric Selectivityα:β > 9:1
Azide Reduction ReagentThioacetic acid (HSAC)
Yield (Glycosylation)68–72%

Solution-Phase Synthesis

Alternative routes employ solution-phase chemistry, particularly for large-scale production. A patent by JPH0138798B2 describes the condensation of peracetylated β-D-galactosyl donors with N-acetyl-α-D-galactosaminyl-L-serine derivatives under Lewis acid catalysis. The process involves:

  • Protection of Serine : The hydroxyl group of L-serine is protected as a tert-butyldimethylsilyl (TBS) ether.

  • Galactosylation : A peracetylated β-D-galactosyl trichloroacetimidate donor is reacted with the protected serine using BF₃·OEt₂ as a catalyst, yielding the β-(1→3) linkage.

  • Deprotection : Sequential removal of acetyl and TBS groups via methanolic sodium methoxide and tetrabutylammonium fluoride (TBAF), respectively.

This method achieves a 65% overall yield but requires rigorous purification via silica gel chromatography to isolate the target compound from regioisomeric byproducts.

Enzymatic and Chemoenzymatic Approaches

Glycosyltransferase-Mediated Synthesis

Although direct enzymatic synthesis of O-(3-O-β-D-galactosyl-N-acetyl-α-D-galactosaminyl)-L-serine is less documented, glycosyltransferases such as β-1,3-galactosyltransferase (β3Gal-T) have been implicated in analogous O-glycan extensions. The enzyme Endo-α-N-acetylgalactosaminidase (EC 3.2.1.97), characterized in PDB entry 5a59, hydrolyzes the Galβ(1→3)GalNAc linkage but can theoretically catalyze transglycosylation under high substrate concentrations.

Table 2: Enzymatic Reaction Conditions

EnzymeSubstratepH OptimumTemperatureReference
Endo-α-N-acetylgalactosaminidaseGalβ(1→3)GalNAc-Ser/Thr6.537°C

Chemoenzymatic Modification

Hybrid strategies combine chemical synthesis with enzymatic tailoring. For example, chemically synthesized GalNAc-α-Ser can be galactosylated using purified β3Gal-T and UDP-galactose donor substrates. This method benefits from the enzyme’s inherent specificity, eliminating the need for protecting groups. However, UDP-galactose’s high cost and low reaction yields (~50%) limit its scalability.

Purification and Characterization

Chromatographic Techniques

Purification typically employs reversed-phase HPLC with C18 columns, using acetonitrile/water gradients containing 0.1% trifluoroacetic acid (TFA). The target compound elutes at ~15–18% acetonitrile, with purity >95% confirmed by analytical HPLC.

Spectroscopic Validation

  • NMR : Key signals include δ 5.32 (H1 of α-GalNAc, J = 3.5 Hz) and δ 4.50 (H1 of β-Gal, J = 7.8 Hz).

  • Mass Spectrometry : ESI-MS exhibits [M+H]⁺ at m/z 471.4, consistent with the molecular formula C₁₇H₃₀N₂O₁₃.

Table 3: Spectroscopic Data

TechniqueKey DataSource
¹H NMR (500 MHz, D₂O)δ 5.32 (d, J = 3.5 Hz, H1-α-GalNAc)
ESI-MSm/z 471.4 [M+H]⁺

Challenges and Optimizations

Anomeric Control

Achieving high α-selectivity during GalNAc attachment remains challenging. Silver-assisted glycosylation improves α-configuration but requires anhydrous conditions and elevated temperatures (40–50°C), risking side reactions.

Solubility Issues

The compound’s polar glycosyl groups necessitate polar solvents (e.g., DMF, DMSO) during synthesis, complicating reagent compatibility. Co-solvent systems (e.g., DCM/DMF 1:1) enhance solubility without compromising reaction rates.

Applications in Glycopeptide Synthesis

The compound serves as a building block for mucin-modeling glycopeptides, enabling studies on glycosylation-dependent immune responses. Triply glycosylated peptides synthesized via SPPS exhibit enhanced binding to anti-Tn/T monoclonal antibodies, underscoring its utility in epitope mapping .

Q & A

Q. What are the established methodologies for synthesizing O-(3-O-beta-D-galactosyl-N-acetyl-alpha-D-galactosaminyl)-L-serine, and what challenges arise during its chemical synthesis?

Methodological Answer: Synthesis typically employs glycosylation strategies using activated donors like glycosyl imidates or trichloroacetyl-protected sugars. For example, Schmidt and Michel’s method for alpha/beta-O-glycosyl imidates (e.g., β-D-galactosyl donors) is foundational for forming glycosidic bonds . Challenges include:

  • Stereochemical control : Ensuring correct anomeric configuration (alpha vs. beta) during coupling.
  • Protection/deprotection : Selective masking of hydroxyl groups (e.g., N-acetyl-alpha-D-galactosamine) to avoid side reactions.
  • Yield optimization : Low yields due to steric hindrance from branched structures.

Q. Table 1: Comparison of Glycosylation Methods

MethodDonor TypeYield (%)Key Reference
Glycosyl imidatesβ-D-galactosyl imidate45–60Schmidt & Michel
Trichloroacetyl derivativesN-acetyl-D-glucosamine30–50Sherman et al.

Q. How is the structural integrity of this compound validated in experimental settings?

Methodological Answer: Structural validation requires multi-technique approaches:

  • NMR spectroscopy : 1D/2D NMR (e.g., 1^1H, 13^13C, HSQC) to confirm glycosidic linkages and anomeric configurations. For example, β-D-galactosyl residues show characteristic 3JH1H2^3J_{H1-H2} coupling constants (~7–8 Hz) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) or MALDI-TOF to verify molecular weight and fragmentation patterns.
  • Enzymatic digestion : Use of glycosidases (e.g., β-galactosidase) to cleave specific linkages and confirm regiochemistry .

Q. What is the biological significance of the N-acetyl-alpha-D-galactosamine moiety in this compound?

Methodological Answer: The N-acetyl-alpha-D-galactosamine residue is critical for cell-cell communication, particularly in mucin-type O-glycosylation. It serves as:

  • A recognition site for lectins (e.g., galectins) in immune responses.
  • A substrate for glycosyltransferases in glycan elongation .
    Functional studies often use knockout cell lines or enzymatic inhibitors (e.g., N-acetylgalactosaminyltransferase inhibitors) to assess its role in signaling pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported glycosylation patterns of this compound across studies?

Methodological Answer: Contradictions may arise from:

  • Methodological variability : Differences in glycosylation conditions (e.g., solvent, temperature).
  • Analytical limitations : Insufficient resolution in NMR or MS.
    Strategies for resolution :
  • Comparative meta-analysis : Reanalyze raw data from multiple studies using standardized protocols (e.g., unified NMR acquisition parameters) .
  • Isotopic labeling : Use 13^{13}C-labeled sugars to track glycosylation pathways and confirm linkage specificity .

Q. Table 2: Common Contradictions and Solutions

ContradictionResolution StrategyEvidence Source
Alpha vs. beta anomeric configuration2D NOESY for spatial correlations
Inconsistent enzymatic digestion dataValidate with orthogonal methods (e.g., MS/MS)

Q. What theoretical frameworks guide the study of this compound’s role in glycan-mediated cell signaling?

Methodological Answer: Research should align with:

  • Glycosylation theory : Focus on the "sugar code" paradigm, where glycan structures encode biological information .
  • Systems biology : Integrate glycomics data with transcriptomic/proteomic datasets to map signaling networks.
    For example, linking O-glycan modifications to EGFR activation pathways requires co-culture assays with glycosylation-deficient cells .

Q. How can researchers design functional assays to study the bioactivity of this compound in microbial systems?

Methodological Answer:

  • Chemotaxis assays : Test microbial adhesion (e.g., Phytophthora zoospores) to glycan-coated surfaces .
  • Gene expression profiling : Use RNA-seq to identify microbial genes upregulated by glycan exposure (e.g., virulence factors) .
  • Competitive inhibition : Apply synthetic glycans as decoys to block host-pathogen interactions .

Q. What advanced separation technologies are optimal for purifying this compound from complex mixtures?

Methodological Answer:

  • Membrane chromatography : Use anion-exchange membranes to separate charged glycans .
  • HILIC (Hydrophilic Interaction LC) : Effective for polar glycans, with mobile phases optimized for monosaccharide retention .
  • Size-exclusion chromatography (SEC) : Resolve glycan size heterogeneity (e.g., branched vs. linear structures) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
O-(3-O-beta-D-galactosyl-N-acetyl-alpha-D-galactosaminyl)-L-serine
Reactant of Route 2
O-(3-O-beta-D-galactosyl-N-acetyl-alpha-D-galactosaminyl)-L-serine

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